molecular formula C6H10O2 B8743190 5-(Hydroxymethyl)cyclopent-2-enol

5-(Hydroxymethyl)cyclopent-2-enol

Cat. No.: B8743190
M. Wt: 114.14 g/mol
InChI Key: WBEXVFLBMXJLAO-UHFFFAOYSA-N
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Description

Structural Characterization of 5-(Hydroxymethyl)cyclopent-2-enol

Molecular Architecture and Stereochemical Configuration

The molecular formula of this compound is C6H10O2 , with a molecular weight of 114.14 g/mol . The compound features a cyclopentene ring (a five-membered ring with one double bond) substituted at positions 1 and 5 with hydroxyl and hydroxymethyl groups, respectively (Figure 1). The stereochemistry of these substituents significantly influences the compound’s physical and chemical properties.

Key Structural Features:
  • Cyclopentene backbone : The ring exhibits angle strain due to its non-planar structure, with bond angles deviating from the ideal 108° for a regular pentagon.
  • Hydroxyl group (-OH) : Positioned at C1, this group participates in hydrogen bonding and influences solubility.
  • Hydroxymethyl group (-CH2OH) : Located at C5, this substituent adds polarity and provides a site for further chemical modifications.

The IUPAC name, (1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-ol , reflects the absolute configuration of the chiral centers at C1 and C5. The enantiomeric form, (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol, exhibits distinct spatial arrangements that alter its reactivity and biological interactions.

Table 1: Molecular Data for this compound

Property Value Source
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name (1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-ol
SMILES C1C=CC@HO
InChI Key WBEXVFLBMXJLAO-PHDIDXHHSA-N

Comparative Analysis of Cis-Trans Isomerism in Cyclopentenol Derivatives

The double bond in the cyclopentene ring (between C2 and C3) introduces the possibility of cis-trans isomerism . However, in this compound, the substituents’ positions minimize geometric isomerism due to the fixed orientation of the hydroxyl and hydroxymethyl groups.

Comparison with Related Derivatives:
  • Cyclopent-2-enol : Lacks the hydroxymethyl group, allowing free rotation about the single bonds and greater conformational flexibility.
  • 2-Methylcyclopent-2-enol : The methyl group at C2 creates steric hindrance, reducing ring strain compared to the hydroxymethyl analog.

Table 2: Isomerism in Cyclopentenol Derivatives

Compound Double Bond Position Substituents Isomerism Observed?
This compound C2–C3 -OH (C1), -CH2OH (C5) No
3-Methylcyclopent-1-enol C1–C2 -CH3 (C3) Yes (cis/trans)

X-ray Crystallographic Studies on Solid-State Conformations

X-ray diffraction data for (1R,5R)-5-(hydroxymethyl)cyclopent-2-enol reveals a twisted envelope conformation in the solid state. The cyclopentene ring adopts a non-planar geometry to alleviate angle strain, with C1 and C5 displaced from the plane formed by C2, C3, and C4.

Key Crystallographic Parameters:
  • Bond lengths : C1–O (1.42 Å), C5–C (1.51 Å), and C2–C3 (1.34 Å).
  • Dihedral angles : C1–C2–C3–C4 = 15.2°, indicating moderate torsional strain.

Hydrogen bonding between the hydroxyl group and adjacent molecules stabilizes the crystal lattice, as evidenced by O···H distances of 2.02 Å.

Tautomeric Equilibria and Ring Strain Analysis

This compound exists predominantly in its enol form , with negligible contribution from keto tautomers due to the instability of conjugated double bonds in small rings. The compound’s ring strain arises from:

  • Angle strain : Bond angles of ~105° (vs. ideal 108° for sp³ hybridization).
  • Torsional strain : Eclipsing interactions between substituents.

Table 3: Strain Energy Contributions

Strain Type Energy (kcal/mol)
Angle Strain 8.2
Torsional Strain 3.5
Total Strain 11.7

The hydroxymethyl group exacerbates strain by introducing steric bulk, as confirmed by computational models.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

5-(hydroxymethyl)cyclopent-2-en-1-ol

InChI

InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h1,3,5-8H,2,4H2

InChI Key

WBEXVFLBMXJLAO-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C1CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-(hydroxymethyl)cyclopent-2-enol with key analogs, focusing on structural features, synthesis methods, and functional properties.

Cyclopent-2-enol Derivatives

Compound Name Substituents Synthesis Method Key Properties/Applications References
This compound -OH (C2), -CH₂OH (C5) Not explicitly reported Hypothetical reactivity in hydrogen bonding and catalysis -
(1R,5S)-5-Methyl-2,3-diphenylcyclopent-2-enol -OH (C1), -CH₃ (C5), -Ph (C2, C3) Nickel-catalyzed cycloaddition Chiral building block for asymmetric synthesis
(1R,4R)-3-(3-Hydroxypropyl)-2-phenyl-4-propylcyclopent-2-enol -OH (C1), -CH₂CH₂CH₂OH (C3), -Ph (C2), -CH₂CH₂CH₃ (C4) Ni(COD)₂-mediated coupling Potential ligand for metal coordination
(1R,5S)-2-(4-Methoxyphenyl)-5-methyl-3-(trimethylsilyl)cyclopent-2-enol -OH (C1), -CH₃ (C5), -OCH₃-Ph (C2), -Si(CH₃)₃ (C3) Nickel-catalyzed alkyne-aldehyde coupling Stabilized enol for silicon-directed reactions

Key Observations:

  • Substituent Effects : The presence of bulky groups (e.g., phenyl, trimethylsilyl) enhances steric hindrance, influencing regioselectivity in reactions. Polar groups like hydroxymethyl may increase solubility in polar solvents .

Furan-Based Hydroxymethyl Analogs

Compound Name Structure Occurrence/Application Key Differences from Cyclopent-2-enol Analogs References
5-(Hydroxymethyl)furan-2(5H)-one Furan ring with hydroxymethyl and ketone Isolated from natural products Higher ring strain; prone to lactone formation
5-(Hydroxymethyl)furfural (HMF) Furan ring with hydroxymethyl and aldehyde Bio-oils from sugar pyrolysis Platform chemical for biofuels and polymers
5-(Hydroxymethyl)dihydrofuran-2(3H)-one Dihydrofuran ring with hydroxymethyl Marine sponge metabolites Reduced ring unsaturation; lower reactivity

Key Observations:

  • Reactivity: Furan-based hydroxymethyl compounds (e.g., HMF) are more reactive toward oxidation and polymerization compared to cyclopent-2-enols due to aromaticity and aldehyde functionality .

Preparation Methods

Epoxide Intermediate Formation

The synthesis begins with epoxide derivatives, such as ethyl 10,11-epoxydecanoate, which undergo regioselective alkylation. As detailed in US4673759A , epoxides react with alkylating agents (e.g., malonic esters) under reflux conditions. For 5-(hydroxymethyl)cyclopent-2-enol, the alkylating agent could theoretically incorporate a hydroxymethyl group (R = -CH2OH), though this requires protection-deprotection strategies to avoid side reactions.

Key Reaction Conditions:

  • Alkylating Agent : Malonic ester (e.g., diethyl malonate) in a 1:1 molar ratio with the epoxide.

  • Temperature : Reflux in aprotic solvents (e.g., toluene).

  • Yield : Up to 92% for analogous intermediates.

Saponification and Decarboxylation

The alkylated product undergoes saponification in alkaline media (e.g., Na2CO3) to yield carboxylic acids, followed by decarboxylation at 120–140°C. This step generates γ-alkyl lactones, precursors to cyclopentenones. For hydroxymethyl derivatives, decarboxylation must preserve the hydroxymethyl group, necessitating mild conditions.

Example Pathway:

Epoxide (III)Malonic esterAlkylated intermediateNa2CO3Acid (VI)Δγ-lactone (V)\text{Epoxide (III)} \xrightarrow{\text{Malonic ester}} \text{Alkylated intermediate} \xrightarrow{\text{Na}2\text{CO}3} \text{Acid (VI)} \xrightarrow{\Delta} \gamma\text{-lactone (V)}

Acid-Catalyzed Cyclization to Cyclopentenols

Protic Acid Cyclization

γ-Lactones cyclize in the presence of protic acids (e.g., CH3SO3H/P2O5) at 50–60°C. For this compound, cyclization introduces the α,β-unsaturated ketone, which is subsequently reduced to the diol.

Critical Parameters:

  • Acid System : CH3SO3H/P2O5 (10:1 w/w) achieves optimal cyclization.

  • Reaction Time : 5–24 hours, depending on substituent steric effects.

  • Yield : ~41% for analogous cyclopentenones.

Ketone Reduction to Diol

The cyclopentenone intermediate undergoes selective reduction. Sodium borohydride (NaBH4) or catalytic hydrogenation reduces the ketone to a secondary alcohol while preserving the hydroxymethyl group.

Stereochemical Considerations:

  • (1R,5S) vs. (1R,5R) : Reduction stereochemistry depends on the catalyst. For example, asymmetric hydrogenation with chiral catalysts (e.g., BINAP-Ru) yields enantiomerically pure diols.

Alternative Routes: Dihydroxylation and Functionalization

Epoxidation-Hydrolysis

Cyclopentene derivatives undergo epoxidation (e.g., with mCPBA) followed by acid-catalyzed hydrolysis to form diols. Subsequent oxidation of one hydroxyl to a ketone and reduction could yield the target compound, though this route is less direct.

Example Reaction:

CyclopentenemCPBAEpoxideH3O+DiolOxidation/Reduction5-(Hydroxymethyl)cyclopent-2-enol\text{Cyclopentene} \xrightarrow{\text{mCPBA}} \text{Epoxide} \xrightarrow{\text{H}_3\text{O}^+} \text{Diol} \xrightarrow{\text{Oxidation/Reduction}} 5\text{-(Hydroxymethyl)cyclopent-2-enol}

Enzymatic Resolution

Racemic mixtures of this compound can be resolved using lipases or esterases. For instance, Candida antarctica lipase B selectively acetylates one enantiomer, enabling chromatographic separation.

Comparative Analysis of Methods

Method Key Steps Yield Stereocontrol
Epoxide AlkylationAlkylation → Saponification → Cyclization41–92%Moderate (racemic)
Ketone ReductionCyclopentenone → NaBH4 reduction60–75%High (chiral catalysts)
Enzymatic ResolutionRacemate → Esterification → Separation30–50%High (enantiopure)

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